![molecular formula C24H28N2O5 B12423698 (2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12423698.png)
(2~{S},5~{R})-5-(4-methylphenyl)-1-[2-[[(2~{S})-1-oxidanyl-1-oxidanylidene-4-phenyl-butan-2-yl]amino]ethanoyl]pyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AD013 is a dual inhibitor of angiotensin-converting enzyme (ACE) and neprilysin (NEP). It is synthesized based on the previously reported C-domain selective ACE inhibitor lisinopril-tryptophan. AD013 has the potential to provide potent antihypertensive and cardioprotective benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
AD013 is synthesized through a series of chemical reactions involving the selective inhibition of the C-domain of ACE. The synthesis involves the integration of a lisinopril-tryptophan moiety, which is crucial for its selective inhibition properties .
Industrial Production Methods
The industrial production of AD013 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AD013 undergoes various chemical reactions, including:
Oxidation: AD013 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert AD013 into reduced forms.
Substitution: AD013 can undergo substitution reactions where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions
Major Products Formed
The major products formed from these reactions include various derivatives of AD013, which retain the core structure but have different functional groups attached .
Scientific Research Applications
AD013 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying dual inhibition mechanisms.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Potential therapeutic agent for hypertension and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical products
Mechanism of Action
AD013 exerts its effects by selectively inhibiting the C-domain of ACE and NEP. This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, and the degradation of bradykinin, a vasodilator. The combined effect leads to reduced blood pressure and cardioprotective benefits .
Comparison with Similar Compounds
Similar Compounds
AD011: Another dual inhibitor of ACE and NEP with similar properties.
AD012: Shares the same backbone and P1 group as AD013, with similar inhibition mechanisms.
Uniqueness of AD013
AD013 is unique due to its selective inhibition of the C-domain of ACE, which provides more targeted therapeutic effects compared to other inhibitors. Its dual inhibition mechanism also offers enhanced antihypertensive and cardioprotective benefits .
Properties
Molecular Formula |
C24H28N2O5 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(2S,5R)-1-[2-[[(1S)-1-carboxy-3-phenylpropyl]amino]acetyl]-5-(4-methylphenyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C24H28N2O5/c1-16-7-10-18(11-8-16)20-13-14-21(24(30)31)26(20)22(27)15-25-19(23(28)29)12-9-17-5-3-2-4-6-17/h2-8,10-11,19-21,25H,9,12-15H2,1H3,(H,28,29)(H,30,31)/t19-,20+,21-/m0/s1 |
InChI Key |
WVLQTFUZRYRSBE-HBMCJLEFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@H]2CC[C@H](N2C(=O)CN[C@@H](CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCC(N2C(=O)CNC(CCC3=CC=CC=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


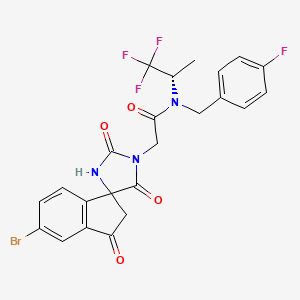
![13-Chloro-2-(2,2,6,6-tetradeuteriopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-ol](/img/structure/B12423633.png)
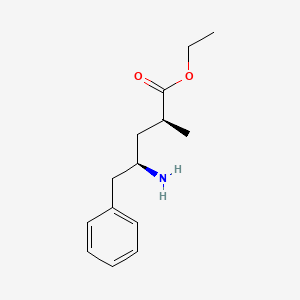
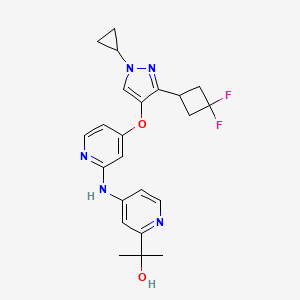
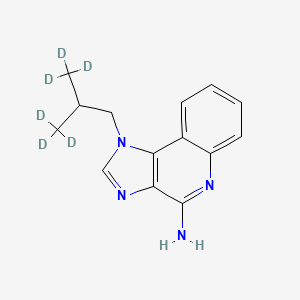

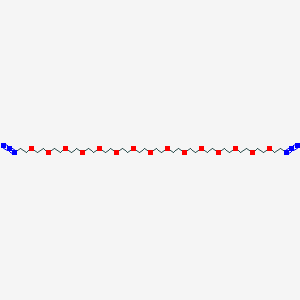
![{(1r)-3-Oxo-1-Phenyl-3-[4-(Trifluoromethyl)phenyl]propyl}propanedioic Acid](/img/structure/B12423672.png)
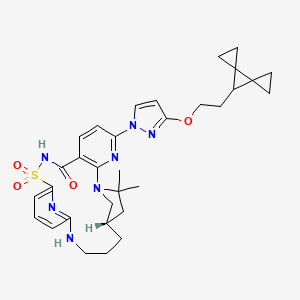
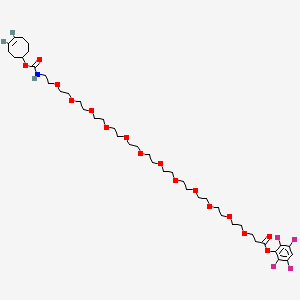
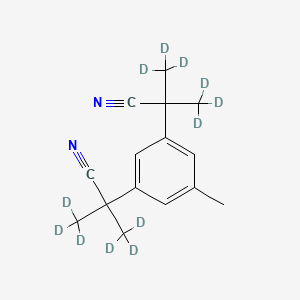
![(2S)-2-amino-3-hydroxy-N-[(E)-(2,3,4-trihydroxyphenyl)methylideneamino]propanamide](/img/structure/B12423694.png)
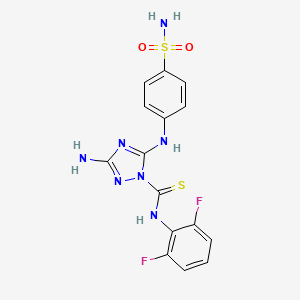
![N-[(1s)-1-(2-Chloro-6-Fluorophenyl)ethyl]-5-Cyano-1-Methyl-1h-Pyrrole-2-Carboxamide](/img/structure/B12423702.png)
